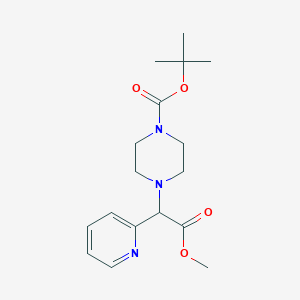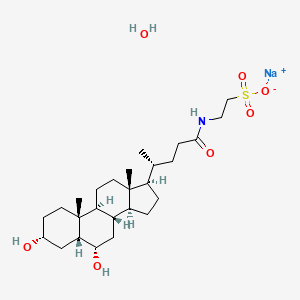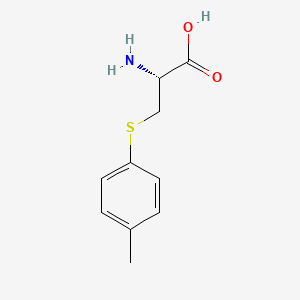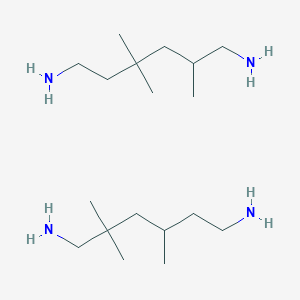
2,2,4(2,4,4)-Trimethyl-1,6-hexanediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,4(2,4,4)-Trimethyl-1,6-hexanediamine: is an organic compound with the molecular formula C9H22N2. It is a diamine, meaning it contains two amine groups (-NH2), and is characterized by its branched structure with three methyl groups attached to the hexane backbone. This compound is used in various industrial applications, particularly in the production of polymers and as a curing agent for epoxy resins.
准备方法
合成路线和反应条件: 2,2,4(2,4,4)-三甲基-1,6-己二胺的合成通常涉及 2,2,4-三甲基-1,6-己二腈的氢化。反应在雷尼镍等催化剂存在下,在高压和高温条件下进行。一般反应可以表示如下:
C9H16N2+4H2→C9H22N2
工业生产方法: 在工业环境中,2,2,4(2,4,4)-三甲基-1,6-己二胺的生产通过使用连续流反应器来扩大规模,以确保一致的质量和产率。该过程涉及对反应参数(如温度、压力和氢气流速)进行仔细控制,以优化腈转化为二胺的转化率。
化学反应分析
反应类型:
氧化: 2,2,4(2,4,4)-三甲基-1,6-己二胺可以发生氧化反应形成相应的氧化物或酰胺。
还原: 该化合物可以进一步还原形成伯胺。
取代: 它可以参与亲核取代反应,其中胺基被其他官能团取代。
常见试剂和条件:
氧化: 常见的氧化剂包括过氧化氢 (H2O2) 和高锰酸钾 (KMnO4)。
还原: 使用诸如氢化锂铝 (LiAlH4) 之类的还原剂。
取代: 在取代反应中使用诸如卤代烷烃 (R-X) 之类的试剂。
主要产物:
氧化: 形成氧化物或酰胺。
还原: 形成伯胺。
取代: 形成取代胺。
科学研究应用
化学: 2,2,4(2,4,4)-三甲基-1,6-己二胺被用作有机合成的结构单元。它用于制备各种聚合物,并用作环氧树脂的固化剂。
生物学: 在生物学研究中,该化合物用于研究二胺对细胞过程和酶活性的影响。
医药: 虽然它通常不直接用于医药,但 2,2,4(2,4,4)-三甲基-1,6-己二胺的衍生物正在研究其潜在的治疗应用。
工业: 该化合物广泛用于生产聚酰胺、聚氨酯和其他聚合物。它用作环氧树脂的固化剂,提高其机械性能和热稳定性。
5. 作用机理
2,2,4(2,4,4)-三甲基-1,6-己二胺发挥作用的机理涉及其胺基与其他化学物质的相互作用。胺基可以形成氢键,与金属离子配位并参与亲核取代反应。这些相互作用在聚合过程中和环氧树脂的固化过程中至关重要,其中二胺充当交联剂,提高材料的强度和耐久性。
作用机制
The mechanism by which 2,2,4(2,4,4)-Trimethyl-1,6-hexanediamine exerts its effects involves the interaction of its amine groups with other chemical species. The amine groups can form hydrogen bonds, coordinate with metal ions, and participate in nucleophilic substitution reactions. These interactions are crucial in polymerization processes and in the curing of epoxy resins, where the diamine acts as a cross-linking agent, enhancing the material’s strength and durability.
相似化合物的比较
类似化合物:
2,2,4-三甲基戊烷: 一种具有类似分支结构但没有胺基的异构体。
1,6-己二胺: 一种没有甲基取代的线性二胺。
2,4,4-三甲基-1-戊醇: 一种相关的化合物,其中羟基取代了胺基。
独特性: 2,2,4(2,4,4)-三甲基-1,6-己二胺由于其分支结构和两个胺基的存在而独一无二。这种组合赋予特定的化学性质,例如增加的反应性和形成与金属离子稳定配合物的能力。其分支结构也影响其物理性质,例如溶解度和熔点,使其适合专业的工业应用。
属性
CAS 编号 |
1219589-20-4 |
|---|---|
分子式 |
C18H44N4 |
分子量 |
316.6 g/mol |
IUPAC 名称 |
2,2,4-trimethylhexane-1,6-diamine;2,4,4-trimethylhexane-1,6-diamine |
InChI |
InChI=1S/2C9H22N2/c1-8(7-11)6-9(2,3)4-5-10;1-8(4-5-10)6-9(2,3)7-11/h2*8H,4-7,10-11H2,1-3H3 |
InChI 键 |
IXIXPOVPUKTPFV-UHFFFAOYSA-N |
规范 SMILES |
CC(CCN)CC(C)(C)CN.CC(CC(C)(C)CCN)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





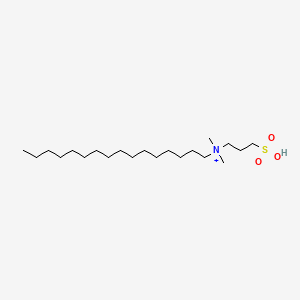
![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B12056328.png)

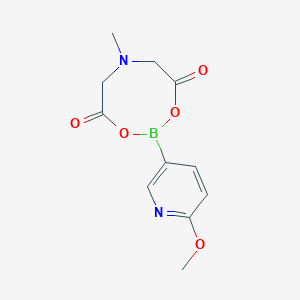

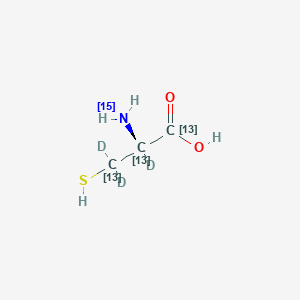
![3-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12056346.png)

